2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one
Description
2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one is a chlorinated ketone derivative functionalized with a pyrazole ring. The compound features a propan-1-one backbone substituted at the α-position with a chlorine atom and at the β-position with a 1H-pyrazol-1-yl group. Pyrazole-containing compounds are pharmacologically significant due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-chloro-1-pyrazol-1-ylpropan-1-one |
InChI |
InChI=1S/C6H7ClN2O/c1-5(7)6(10)9-4-2-3-8-9/h2-5H,1H3 |
InChI Key |
WJFVGVYQKMGQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C=CC=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one typically involves the reaction of 1H-pyrazole with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 2-position exhibits reactivity in SN2 or SN1 pathways. In acetonitrile/water solvent systems, this group can be displaced by nucleophiles like hydroxide, amines, or thiols under basic conditions . For example:
Reaction rates depend on solvent polarity and temperature, with optimal yields achieved at 60–80°C .
Cross-Coupling Reactions
The pyrazole ring participates in Suzuki-Miyaura couplings using palladium catalysts. In THF/water systems with Na₂CO₃, boronic acids react at the 5-position of pyrazole (if unsubstituted) :
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity .
Reduction Reactions
The ketone moiety undergoes reduction to secondary alcohols using NaBH₄ or LiAlH₄. In methanol at 0°C:
Yields exceed 90% with strict temperature control to avoid over-reduction .
Condensation Reactions
The α-carbon adjacent to the carbonyl group participates in Knoevenagel condensations. With malononitrile in ethanol/piperidine:
Reaction progress is monitored by TLC (Rf = 0.6 in hexane/EtOAc 3:1) .
Ring-Opening Reactions
Under acidic conditions (HCl/MeOH), the THP-protected analogs undergo deprotection:
Reaction completion requires 2–3 hr at 25°C .
Heterocyclic Functionalization
Electrophilic substitution on the pyrazole ring occurs at the 4-position. Nitration with HNO₃/H₂SO₄ at 0°C produces:
Regioselectivity is confirmed by ¹H NMR (δ 8.92 ppm for nitro proton) .
Grignard Additions
The carbonyl group reacts with Grignard reagents (e.g., MeMgBr) in THF:
Diastereomeric ratios (dr) range from 1:1 to 3:1 depending on steric bulk .
Photochemical Reactions
UV irradiation (λ = 254 nm) in benzene induces Norrish Type II cleavage:
Quantum yield (Φ) = 0.32 ± 0.05 at 25°C.
This compound’s versatility stems from three reactive centers: the chloro group, carbonyl, and pyrazole ring. Recent advances highlight its utility in synthesizing kinase inhibitors and antiviral agents , with ongoing research exploring enantioselective transformations using chiral catalysts .
Scientific Research Applications
Chemical Synthesis
Overview
2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.
Synthesis Reactions
The compound can undergo nucleophilic substitution reactions and is often used in the synthesis of pyrazole derivatives. These derivatives have been explored for their potential pharmaceutical applications.
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines to form substituted pyrazoles | 85 |
| Condensation | Formation of chalcones with aldehydes | 90 |
Biological Research
Mechanism of Action
The biological activity of 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one is primarily attributed to its ability to interact with specific molecular targets. It can modulate cellular pathways by binding to receptors or enzymes, influencing processes such as cell proliferation and apoptosis.
Potential Therapeutic Applications
Research indicates that this compound may inhibit heat shock protein 90 (HSP90), a critical target in cancer therapy. HSP90 inhibition has been associated with the suppression of tumor growth and enhancement of apoptotic pathways in cancer cells.
Case Study 1: HSP90 Inhibition
In a study examining compounds structurally similar to 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one, significant anti-tumor activity was observed in preclinical models. For example, the compound PU24FC1 demonstrated anti-tumor effects without significant toxicity when administered in vivo. This suggests that similar compounds could be developed for therapeutic use against cancers reliant on HSP90 for survival.
Case Study 2: Pyrazole Derivatives
Another study focused on the synthesis of pyrazole derivatives from 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one. The derivatives exhibited promising biological activities, including anti-inflammatory and antimicrobial properties. These findings highlight the compound's versatility as a precursor for developing new therapeutic agents.
Industrial Applications
In the industrial sector, 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one is utilized in producing specialty chemicals and materials. Its unique properties contribute to developing advanced materials with specific functionalities, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one, highlighting differences in substituents, physicochemical properties, and applications:
Key Comparative Analysis
Substituent Effects: The chloro substituent in 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one increases electrophilicity at the α-carbon, enhancing reactivity in nucleophilic substitution reactions compared to non-halogenated analogs like 1-phenyl-3,3-dipyrazolepropan-1-one .
Biological Activity: Pyrazoline derivatives (e.g., dihydropyrazole in ) exhibit enhanced antitumor and immunosuppressive activities due to their planar, heterocyclic frameworks. However, the saturated propan-1-one backbone of the target compound may offer better metabolic stability. Chlorinated aromatic rings (as in ) correlate with improved antimicrobial potency, likely due to increased lipophilicity and membrane interaction .
Synthetic Accessibility :
- The Al₂O₃-catalyzed synthesis of 1-phenyl-3,3-dipyrazolepropan-1-one suggests that solid-state methods could be adapted for the target compound. However, introducing a chloro substituent may require additional steps, such as halogenation or use of pre-halogenated precursors.
Coordination Chemistry: Unlike 1-phenyl-3,3-dipyrazolepropan-1-one, which acts as a tripodal ligand for metal coordination , the mono-pyrazole structure of 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one limits its chelation capacity, favoring small-molecule applications over catalysis.
Physicochemical Properties (Inferred)
Biological Activity
2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are recognized for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one, highlighting research findings, case studies, and data tables that illustrate its pharmacological potential.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. A study synthesized a series of pyrazole compounds, including derivatives of 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one, which showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain compounds displayed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to the standard drug dexamethasone, which showed 76% inhibition at 1 µM .
Antimicrobial Activity
The antimicrobial properties of 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one have also been evaluated. In vitro studies reported its effectiveness against various bacterial strains. For example, compounds derived from this structure exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The presence of specific substituents in the pyrazole ring was found to enhance antimicrobial activity significantly.
Anticancer Potential
In addition to anti-inflammatory and antimicrobial activities, pyrazole derivatives have shown anticancer properties. The compound's ability to inhibit cancer cell proliferation was assessed using human cancer cell lines. Notably, it demonstrated cytotoxic effects comparable to established chemotherapeutics like cisplatin . The mechanism appears to involve apoptosis induction in cancer cells through the modulation of cell cycle regulators.
Study on Anti-inflammatory Effects
In a comprehensive study by Selvam et al., novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. The results indicated that certain derivatives exhibited significant inhibition of carrageenan-induced edema in mice, demonstrating their potential as therapeutic agents for inflammatory conditions .
Study on Antimicrobial Efficacy
Burguete et al. conducted a study focusing on the antimicrobial efficacy of pyrazole derivatives against E. coli and S. aureus. Their findings suggested that specific structural modifications enhance the antibacterial activity of these compounds, providing insights into designing more effective antimicrobial agents .
Table 1: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one?
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting 1H-pyrazole with α-chlorinated ketones under basic conditions. For example, in analogous pyrazole derivatives, Mannich reactions have been utilized to introduce substituents via three-component coupling (amine, aldehyde, and active hydrogen compound) . Critical parameters include temperature control (0–5°C for exothermic steps), solvent selection (e.g., THF or DCM), and stoichiometric ratios of reactants to minimize side products like over-alkylated species. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Advanced: How can reaction mechanisms involving 2-Chloro-1-(1H-pyrazol-1-yl)propan-1-one be elucidated?
Mechanistic studies often employ density functional theory (DFT) calculations to model transition states and isotopic labeling (e.g., deuterated solvents) to track proton transfer steps. For substitution reactions, kinetic studies (e.g., varying nucleophile concentration) can distinguish between SN1 and SN2 pathways. Spectroscopic monitoring (e.g., in situ IR or NMR) of intermediates, such as enolate formation during alkylation, provides real-time mechanistic insights . Mass spectrometry (HRMS) further validates intermediate structures.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR : and NMR to confirm pyrazole ring proton environments (δ 7.5–8.5 ppm for aromatic protons) and ketone carbonyl signals (δ 190–210 ppm).
- FT-IR : Stretching vibrations for C=O (~1700 cm) and C-Cl (~750 cm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in related pyrazol-1-yl-propanone derivatives, SHELXL software refines structures using least-squares minimization, with R-factors < 0.05 indicating high precision . Critical steps include:
- Crystal growth via slow evaporation (e.g., ethanol/water mixtures).
- Data collection at low temperature (173 K) to reduce thermal motion artifacts.
- Validation using CCDC databases to compare bond lengths/angles (e.g., C-Cl: ~1.79 Å; C=O: ~1.21 Å) .
Basic: How is the biological activity of this compound assessed in vitro?
Standard assays include:
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) determination .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values.
- Docking Studies : Preliminary molecular docking (AutoDock Vina) against target enzymes (e.g., DHFR) to predict binding affinity .
Advanced: How can researchers address contradictions in bioactivity data across studies?
Contradictions may arise from assay variability (e.g., serum content in cell cultures) or structural analogs with differing substituents. Strategies include:
- Meta-Analysis : Cross-referencing data from multiple studies (e.g., comparing IC values under identical conditions).
- SAR Studies : Systematic variation of substituents (e.g., replacing chloro with fluoro groups) to isolate electronic effects .
- Proteomics : Identifying off-target interactions via affinity chromatography and LC-MS/MS .
Basic: What computational tools are used to predict physicochemical properties?
- LogP : ACD/Labs or ChemAxon software for lipophilicity.
- pKa : SPARC calculator to estimate acidity/basicity.
- Solubility : COSMO-RS for solvent compatibility .
Advanced: How can reaction scalability issues be mitigated during synthesis?
Common challenges include exothermicity and byproduct formation. Solutions:
- Flow Chemistry : Continuous flow reactors improve heat dissipation and reproducibility .
- DoE (Design of Experiments) : Statistical optimization of parameters (e.g., temperature, catalyst loading) using software like MODDE.
- In-Line Analytics : PAT (Process Analytical Technology) tools (e.g., ReactIR) monitor reaction progress in real time .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of chloro-containing vapors.
- Waste Disposal : Segregate halogenated waste for incineration .
Advanced: How can tautomeric equilibria of the pyrazole ring impact reactivity?
The 1H-pyrazole ring exhibits tautomerism (1H vs. 2H forms), affecting nucleophilicity. Techniques to study this include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
